molecular formula C14H12F3NO2S B2539352 N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 612042-73-6

N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2539352
CAS No.: 612042-73-6
M. Wt: 315.31
InChI Key: XBAKTJUSENWECX-UHFFFAOYSA-N
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Description

N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H12F3NO2S and a molecular weight of 315.31 g/mol . This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of benzylamine with 2-(trifluoromethyl)benzenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of benzaldehyde.

    Reduction: Formation of benzyl alcohol.

Scientific Research Applications

N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the specific positioning of the trifluoromethyl and benzyl groups, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-benzyl-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)12-8-4-5-9-13(12)21(19,20)18-10-11-6-2-1-3-7-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAKTJUSENWECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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